![molecular formula C23H25NO7 B2857485 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 858757-63-8](/img/structure/B2857485.png)
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Overview
Description
The compound Benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate is a dithiocarbazate derivative that adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of the corresponding opened hydrazinecarbothioamides during gentle heating in absolute ethanol .Molecular Structure Analysis
The crystal structure of related compounds has been characterized by single-crystal X-ray diffraction . The geometry around the zinc atom in one such compound is a distorted tetrahedron .Chemical Reactions Analysis
The title compound, a dithiocarbazate derivative, forms a three-dimensional supramolecular structure through N—H…S hydrogen bonds and C—H…O hydrogen bonds .Physical And Chemical Properties Analysis
The UV–Vis–NIR spectrum of a related compound showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .Scientific Research Applications
Anti-Apoptotic Agent
This compound has been studied for its potential as an anti-apoptotic agent . Apoptosis, or programmed cell death, is a crucial process in maintaining the health of an organism. Inhibitors of apoptosis can be beneficial in treating conditions where excessive cell death occurs, such as in ischemic injuries or certain neurodegenerative diseases . Research has shown that derivatives of this compound can act as caspase-3 inhibitors, which play a significant role in the execution phase of cell apoptosis .
Antibacterial Applications
The antibacterial properties of this compound have been explored, particularly in the synthesis of Schiff bases, which are known for their immobilization activities. These bases can coordinate with metals, resulting in materials that act as sensors and have potential applications in the development of new antibacterial agents .
Anticancer Research
Compounds with the 3,4,5-trimethoxybenzylidene moiety have been investigated for their anticancer properties. The presence of this group in a compound’s structure can enhance its pharmacological profile, making it a candidate for probing and stimulating the study of new anticancer drugs .
Optoelectronics and Nonlinear Optical Activity
The structural analogs of this compound have been synthesized for applications in optoelectronics, particularly for their nonlinear optical activity. This is important for the development of new materials for optical switches, modulators, and other components in photonic devices .
Neuroprotective Effects
Research into the neuroprotective effects of compounds containing the 3,4,5-trimethoxybenzylidene group is ongoing. These compounds have shown promise in protecting nerve cells from damage, which could be beneficial in treating neurodegenerative diseases .
Antioxidant Activity
The antioxidant activity of this compound is another area of interest. Antioxidants are vital in combating oxidative stress in the body, which can lead to various chronic diseases. The compound’s ability to scavenge free radicals makes it a potential candidate for antioxidant therapy .
Mechanism of Action
Target of Action
The compound, also known as (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate, primarily targets Caspase-3 , an enzyme that plays a crucial role in programmed cell death .
Mode of Action
The compound interacts with its target, Caspase-3, by inhibiting its activity . This inhibition prevents the enzyme from triggering apoptosis, or programmed cell death, thereby protecting cells from premature death .
Biochemical Pathways
The compound affects the apoptosis pathway, specifically the Caspase-3 mediated pathway . By inhibiting Caspase-3, the compound prevents the downstream effects of this pathway, which include the activation of other caspases and the ultimate destruction of the cell .
Result of Action
The inhibition of Caspase-3 by the compound results in a decrease in apoptosis, or programmed cell death . This can protect cells from premature death, which may be beneficial in certain pathological conditions where excessive cell death is a problem .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules can influence the compound’s efficacy.
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-17(13-15)31-18(21(16)25)10-14-11-19(27-3)22(29-5)20(12-14)28-4/h8-13H,6-7H2,1-5H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDVZOEQSQTJ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate |
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